Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate
Description
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a lithium salt of a substituted imidazole carboxylic acid. The compound features a 1-methyl-imidazole backbone with an amino group at position 5 and a carboxylate group at position 3.
Properties
CAS No. |
2102410-44-4 |
|---|---|
Molecular Formula |
C5H7LiN3O2 |
Molecular Weight |
148.1 g/mol |
IUPAC Name |
lithium;5-amino-1-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C5H7N3O2.Li/c1-8-2-7-3(4(8)6)5(9)10;/h2H,6H2,1H3,(H,9,10); |
InChI Key |
AKAFFQOISXRLOT-UHFFFAOYSA-N |
SMILES |
[Li+].CN1C=NC(=C1N)C(=O)[O-] |
Canonical SMILES |
[Li].CN1C=NC(=C1N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate, typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions. These methods enable the synthesis of highly substituted imidazole derivatives in excellent yields from various starting materials such as α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate .
Chemical Reactions Analysis
Types of Reactions
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives. Substitution reactions can result in a variety of substituted imidazole compounds .
Scientific Research Applications
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound with diverse applications in scientific research, particularly in chemistry, medicine, and industry. The compound features a lithium ion coordinated with a 5-amino-1-methyl-1H-imidazole-4-carboxylate moiety, with the imidazole ring being crucial for its biological activity and interaction with various biological targets.
Scientific Research Applications
Chemistry
this compound serves as a building block for synthesizing more complex molecules. It can undergo different chemical reactions, such as oxidation, reduction, and substitution, using reagents like potassium permanganate, lithium aluminum hydride, and nucleophiles under controlled temperatures and solvents.
Medicine
This compound is under investigation for its potential therapeutic properties, including antimicrobial and anticancer activities. Imidazole derivatives, including this compound, have exhibited antimicrobial properties, inhibiting the growth of bacteria like Helicobacter pylori, which is associated with gastric ulcers. It can also act as an inhibitor by binding to the active sites of enzymes, blocking their function through hydrogen bonding and electrostatic interactions, or by coordinating with metal ions. Studies have indicated that related compounds demonstrated significant inhibition zones in disk diffusion assays, suggesting their potential as antibacterial agents.
Industry
this compound is used in the production of pharmaceuticals and agrochemicals.
Chemical Reactions
This compound can participate in several types of chemical reactions:
- Oxidation: Involves the addition of oxygen or removal of hydrogen.
- Reduction: Involves the addition of hydrogen or removal of oxygen.
- Substitution: Involves the replacement of one atom or a group of atoms with another.
The products of these reactions vary based on specific reagents and conditions. Oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce reduced imidazole derivatives, and substitution reactions can result in various substituted imidazole compounds.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their function. This interaction is facilitated by hydrogen bonding and electrostatic interactions due to the presence of amino and carboxylate groups in the structure.
- Metal Ion Coordination: The imidazole ring can coordinate with metal ions, which is essential in many enzymatic reactions. This property is particularly useful in studies focusing on enzyme mechanisms and biochemical assays.
Data Table
| Application | Description |
|---|---|
| Chemistry | Used as a building block for synthesizing complex molecules; participates in oxidation, reduction, and substitution reactions. |
| Medicine | Investigated for potential therapeutic properties, including antimicrobial and anticancer activities; inhibits bacterial growth (e.g., Helicobacter pylori) and can act as an enzyme inhibitor. |
| Industry | Used in the production of pharmaceuticals and agrochemicals. |
| Enzyme Inhibition | Acts as an inhibitor by binding to the active sites of enzymes, blocking their function through hydrogen bonding and electrostatic interactions. |
| Metal Ion Coordination | The imidazole ring coordinates with metal ions, essential in many enzymatic reactions; useful in studies focusing on enzyme mechanisms and biochemical assays. |
Case Studies
While specific case studies for this compound are not detailed in the provided search results, related research on similar compounds provides context:
- Antimicrobial Activity: Studies on related imidazole derivatives demonstrate their potential as antibacterial agents, showing significant inhibition zones in disk diffusion assays against bacteria like Helicobacter pylori.
- PKC-ι Inhibition: Preclinical testing of a related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), showed that it is effective against some cancer cell lines by decreasing cell growth and inducing apoptosis . In vivo studies using a murine model were performed to assess ICA-1s as a possible therapeutic .
Mechanism of Action
The mechanism of action of Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The imidazole ring is known to interact with metal ions and other functional groups, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate belongs to a broader class of imidazole-based carboxylates. Key structural analogs and their differences are summarized below:
Key Observations :
- The amino and carboxylate groups in the target compound enable dual coordination sites, making it a promising ligand for heterobimetallic complexes (e.g., with bismuth or transition metals) .
- Compared to carbohydrazide or aldehyde derivatives, the carboxylate group enhances ionic character , improving solubility in polar solvents like acetonitrile .
Catalytic Performance Comparison
Lithium carboxylates are widely used in catalysis, particularly in combination with main-group metals like bismuth. Evidence from heterobimetallic systems highlights the following trends:
Relevance to Target Compound :
- Steric hindrance from the methyl and amino groups could further stabilize reactive intermediates in catalytic cycles .
Electrochemical Behavior Comparison
Lithium carboxylates play critical roles in battery electrolytes, where their reduction products influence electrode stability. Key findings from fluorinated anhydride additives include:
Table 2: Electrochemical Properties of Lithium Carboxylates
Relevance to Target Compound :
- The imidazole ring in this compound may contribute to aromatic stabilization, reducing decomposition rates and enhancing electrolyte longevity.
- The amino group could act as a scavenger for acidic impurities, mitigating side reactions in lithium-metal batteries .
Biological Activity
Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate is a compound of significant interest in biological research due to its potential therapeutic applications and biological mechanisms. This article delves into its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a lithium ion coordinated with a 5-amino-1-methyl-1H-imidazole-4-carboxylate moiety. The imidazole ring is crucial for its biological activity, allowing interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their function. This interaction is facilitated by hydrogen bonding and electrostatic interactions due to the presence of amino and carboxylate groups in the structure.
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is essential in many enzymatic reactions. This property is particularly useful in studies focusing on enzyme mechanisms and biochemical assays .
Antimicrobial Activity
Research has indicated that imidazole derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. These compounds demonstrated significant inhibition zones in disk diffusion assays, suggesting their potential as antibacterial agents .
Antiviral Activity
In studies assessing antiviral efficacy, this compound has been evaluated for its ability to inhibit viral replication. Notably, derivatives of imidazoles have shown promise in disrupting the interaction between viral proteins and host cell factors, which is critical for viral entry and replication .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that at concentrations above 50 µM, significant inhibition was observed, with a reported percentage inhibition exceeding 70% for certain enzyme targets. This suggests that the compound could be a valuable tool in metabolic research and drug development .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited varying degrees of effectiveness, with some strains showing resistance while others were highly susceptible. The minimum inhibitory concentration (MIC) values ranged from 8 µg/mL to 64 µg/mL across different bacterial species, indicating its potential utility in treating bacterial infections .
Table 1: Summary of Biological Activities
Q & A
Basic: What synthetic routes are available for Lithium 5-amino-1-methyl-1H-imidazole-4-carboxylate, and what analytical methods validate purity and structure?
Answer:
Synthesis typically involves carboxylation and lithiation of the imidazole backbone. Key steps include protecting the amino group (e.g., using trifluoroacetyl) to prevent side reactions during carboxylation . Post-synthesis validation requires:
- XRD for crystallinity and salt formation confirmation (e.g., lithium coordination patterns) .
- Multinuclear NMR (¹H, ¹³C, ⁷Li) to verify substitution patterns and lithium ion interaction .
- HPLC-MS to assess purity (>95%) and detect hydrolytic byproducts (e.g., free carboxylic acid) .
Basic: How should researchers characterize the compound’s stability under ambient and experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., mass loss >2% at 150°C indicates instability) .
- Hygroscopicity testing via dynamic vapor sorption (DVS) to assess moisture sensitivity (critical for lithium salts in electrochemical applications) .
- pH-dependent stability studies in aqueous/organic solvents (e.g., monitor degradation via UV-Vis at 240–280 nm for imidazole ring integrity) .
Advanced: What computational methods optimize the electronic structure of this compound for lithium-ion transport studies?
Answer:
- Density Functional Theory (DFT) with the PBE-GGA functional to model lithium ion migration barriers and charge distribution in the carboxylate-imidazole framework .
- Projector Augmented Wave (PAW) methods in VASP to simulate bulk properties (e.g., lattice parameters, elastic moduli) and compare with experimental XRD data .
- Ab initio molecular dynamics (AIMD) to study solvent interactions in battery electrolytes (e.g., Li⁺ solvation shells in carbonate solvents) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental electrochemical data?
Answer:
- Error source analysis : Compare DFT-predicted redox potentials (via Nernst equation) with cyclic voltammetry (CV) data. Discrepancies >0.3 V suggest inadequate functional choice (e.g., hybrid HSE06 may outperform PBE-GGA) .
- Surface vs. bulk effects : Use PAW pseudopotentials to model surface reconstructions in electrodes, which DFT may oversimplify .
- Operando XRD/EXAFS to validate lithium-ion insertion mechanisms during charge/discharge cycles .
Advanced: What role does the amino group play in modifying catalytic or electrochemical activity?
Answer:
- Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance changes when the amino group is protonated vs. deprotonated (e.g., in aqueous vs. non-aqueous electrolytes) .
- DFT-based Fukui function analysis identifies nucleophilic/electrophilic sites on the imidazole ring, correlating amino substitution with catalytic activity in cross-coupling reactions .
- In situ FTIR monitors NH stretching modes (3100–3500 cm⁻¹) to track protonation states during redox processes .
Advanced: How can researchers design experiments to probe degradation pathways under thermal stress?
Answer:
- Pyrolysis-GC/MS identifies volatile decomposition products (e.g., methylamine, CO₂) above 200°C .
- Isothermal calorimetry measures heat flow during degradation to assess exothermic risks in battery cells .
- Solid-state NMR (⁶Li, ¹⁵N) tracks structural changes in the lithium coordination environment during thermal aging .
Methodological Guidance: What protocols ensure reproducibility in synthesizing this compound?
Answer:
- Stoichiometric control : Maintain a 1:1.05 molar ratio of imidazole precursor to lithium carbonate to avoid unreacted starting materials .
- Oxygen-free conditions : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) to prevent oxidation of the amino group .
- Crystallization optimization : Employ antisolvent (e.g., diethyl ether) addition in THF to enhance crystal yield and purity .
Advanced: How does the compound’s ligand geometry influence its coordination chemistry with transition metals?
Answer:
- Single-crystal XRD reveals bidentate vs. monodentate binding modes (e.g., carboxylate-O and amino-N as donor atoms) .
- Magnetic susceptibility measurements (SQUID) quantify spin states in Fe(II)/Co(II) complexes to assess ligand field strength .
- DFT-calculated binding energies compare with experimental stability constants (log β) from potentiometric titrations .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to mitigate inhalation risks from fine lithium salt powders .
- PPE : Nitrile gloves (≥8 mil thickness) and goggles resistant to organic solvents (e.g., polycarbonate) .
- Spill management : Neutralize with vermiculite or sand; avoid water to prevent exothermic reactions with lithium .
Advanced: What strategies enhance its utility as a precursor for nitrogen-doped carbon materials?
Answer:
- Pyrolysis under Ar/NH₃ : At 800–1000°C, the imidazole ring generates graphitic N-doped carbons. XPS quantifies N-content (typically 8–12 at%) .
- Templating methods : Use mesoporous silica (e.g., SBA-15) to control carbon nanostructure morphology .
- Electrochemical testing : Compare capacitance (≥150 F/g at 1 A/g) in supercapacitors with/without lithium doping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
